molecular formula C10H8N2O2 B1416637 7-Methyl-1,8-naphthyridine-2-carboxylic acid CAS No. 923689-18-3

7-Methyl-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B1416637
CAS No.: 923689-18-3
M. Wt: 188.18 g/mol
InChI Key: SYRROODKCBUUFP-UHFFFAOYSA-N
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Description

7-Methyl-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, with a carboxylic acid group at position 2 and a methyl group at position 7

Mechanism of Action

Target of Action

The primary target of 7-Methyl-1,8-naphthyridine-2-carboxylic acid is bacterial DNA gyrase . This enzyme plays a crucial role in DNA replication, transcription, and repair in bacteria . The compound’s antibacterial activity is primarily against gram-negative bacteria, including Enterobacter species, Escherichia coli, Morganella Morganii, Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri .

Mode of Action

This compound interacts with its target by inhibiting the A subunit of bacterial DNA gyrase . This inhibition blocks DNA replication in susceptible bacteria . The compound’s active metabolite, hydroxynalidixic acid, binds strongly but reversibly to DNA, interfering with the synthesis of RNA and, consequently, with protein synthesis .

Biochemical Pathways

The inhibition of DNA gyrase by this compound affects the DNA supercoiling process, which is essential for the transcription and replication of bacterial DNA . This disruption of the normal biochemical pathways leads to the cessation of bacterial growth and reproduction .

Pharmacokinetics

Similar compounds like nalidixic acid are rapidly absorbed from the gastrointestinal tract, partially metabolized in the liver, and rapidly excreted through the kidneys . The bioavailability of these compounds can be influenced by their ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction . By blocking DNA replication, the compound prevents the bacteria from multiplying, leading to a decrease in the bacterial population .

Biochemical Analysis

Biochemical Properties

7-Methyl-1,8-naphthyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA gyrase and topoisomerase II, which are essential for DNA replication and transcription . The compound acts as an inhibitor of these enzymes, thereby interfering with the DNA synthesis process. Additionally, this compound has been shown to bind with double-stranded DNA, altering its conformation and inhibiting its function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of cancer cells by preventing DNA replication and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA gyrase and topoisomerase II, inhibiting their activity and preventing DNA replication . The compound also interacts with DNA, causing conformational changes that hinder the binding of transcription factors and other regulatory proteins . These interactions result in the inhibition of gene expression and disruption of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial and cancer cell growth . At higher doses, it can cause adverse effects such as toxic psychosis, convulsions, and increased intracranial pressure . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes conjugation to form inactive metabolites . The compound also interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . These interactions can impact the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as cellular pH and the presence of binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,8-naphthyridine-2-carboxylic acid typically involves multistep processes starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives. For instance, the reaction of 2-aminopyridine with methyl acetoacetate under acidic conditions can yield the desired naphthyridine core .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those using palladium or iridium catalysts, are frequently utilized. These methods can involve the dehydrogenative coupling of pyridine derivatives in the presence of secondary alcohols .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions often involve organolithium or Grignard reagents.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry: In chemistry, 7-Methyl-1,8-naphthyridine-2-carboxylic acid serves as a precursor for synthesizing more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry due to its ability to bind to metal ions .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. Its structure allows for modifications that can enhance biological activity and selectivity .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic materials .

Comparison with Similar Compounds

    1,8-Naphthyridine: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical modifications.

    7-Ethyl-1,8-naphthyridine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

    Quinolines: Similar heterocyclic structure but with different nitrogen atom positions, leading to distinct chemical and biological properties.

Uniqueness: 7-Methyl-1,8-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. Its ability to act as a ligand and its potential in medicinal chemistry further distinguish it from other naphthyridine derivatives .

Properties

IUPAC Name

7-methyl-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRROODKCBUUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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